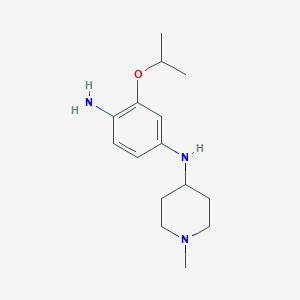
3-ISOPROPOXY-N1-(1-METHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ISOPROPOXY-N1-(1-METHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE is a complex organic compound that features a benzene ring substituted with an isopropoxy group and a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ISOPROPOXY-N1-(1-METHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE typically involves multi-step organic reactions. One common approach is to start with the benzene ring and introduce the isopropoxy group through an etherification reaction. The piperidine moiety can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a benzene derivative under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-ISOPROPOXY-N1-(1-METHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
3-ISOPROPOXY-N1-(1-METHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 3-ISOPROPOXY-N1-(1-METHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE exerts its effects involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. The benzene ring and isopropoxy group contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methyl-N1-(1-methylpiperidin-4-yl)benzene-1,3-diamine: This compound has a similar structure but with a methyl group instead of an isopropoxy group.
N1,N1,N3,N3-tetra(pyridin-4-yl)benzene-1,3-diamine: Another structurally related compound with pyridine groups instead of the piperidine moiety.
Uniqueness
3-ISOPROPOXY-N1-(1-METHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of binding affinity and specificity in various applications.
Eigenschaften
Molekularformel |
C15H25N3O |
|---|---|
Molekulargewicht |
263.38 g/mol |
IUPAC-Name |
4-N-(1-methylpiperidin-4-yl)-2-propan-2-yloxybenzene-1,4-diamine |
InChI |
InChI=1S/C15H25N3O/c1-11(2)19-15-10-13(4-5-14(15)16)17-12-6-8-18(3)9-7-12/h4-5,10-12,17H,6-9,16H2,1-3H3 |
InChI-Schlüssel |
SYJUCHNLGDYPKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC(=C1)NC2CCN(CC2)C)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
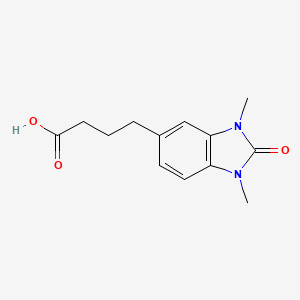
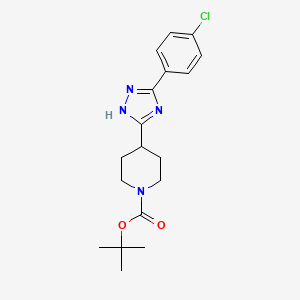
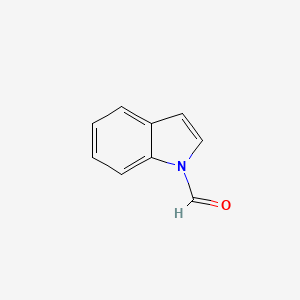
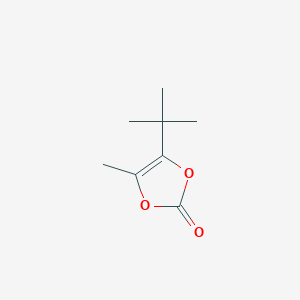
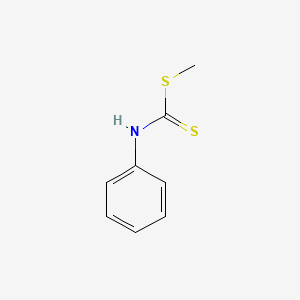
![4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)aniline](/img/structure/B8775776.png)
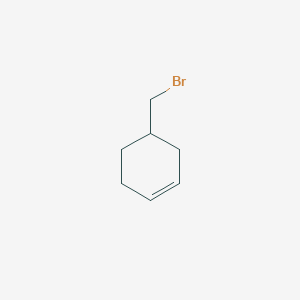
![4-nitro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B8775797.png)

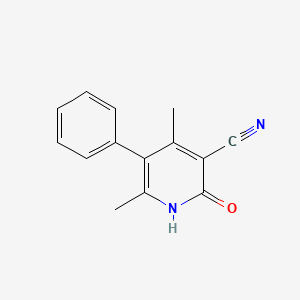
![N-(3-bromophenyl)-6-fluoropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B8775813.png)
![6-Methyl-2-(methylsulfonyl)benzo[d]oxazole](/img/structure/B8775822.png)
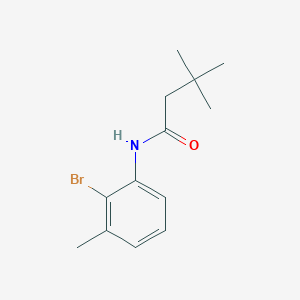
![N-[(4-bromophenyl)methyl]quinoline-6-carboxamide](/img/structure/B8775827.png)
